1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea
Description
Properties
CAS No. |
86764-32-1 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C23H24N2O/c1-18-10-9-15-22(19(18)2)24-23(26)25(16-20-11-5-3-6-12-20)17-21-13-7-4-8-14-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
VZSZQHIQEBFQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea typically involves the reaction of benzylamine with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for 1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural Isomers and Substitution Patterns
The biological activity of urea derivatives is highly dependent on substituent positions, electronic properties, and steric bulk. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations
Substituent Position and Anticancer Activity :
- The 2,3-dimethylphenyl group in the target compound contrasts with the 2,4-dimethylphenyl substitution in Compound 47d, which demonstrated significant antiproliferative activity against leukemia and breast cancer cell lines . Lokwani et al. attributed this activity to the electron-withdrawing nitro group at the R1 position and steric bulk at R2 (2,4-dimethylphenyl), suggesting that 2,3-dimethyl substitution may offer different steric or electronic interactions .
Impact of Benzyl Groups: The presence of two benzyl groups in 1,1-dibenzyl derivatives (vs.
Chlorinated vs. Methylated Derivatives :
- Chlorinated analogs like 3-(3,4-dichlorophenyl)-1,1-dimethylurea are primarily used as herbicides, indicating that halogenation shifts applications toward agrochemicals rather than pharmaceuticals . In contrast, methylated phenyl groups (e.g., 2,3-dimethylphenyl) are associated with anticancer research .
Thiourea vs. Urea Derivatives :
- Thiourea analogs (e.g., 3-(3-methoxybenzoyl)-1,1-diphenylthio-urea) exhibit distinct hydrogen-bonding capabilities due to sulfur’s lower electronegativity compared to oxygen, which may alter receptor binding affinity .
Q & A
Q. What are the recommended synthetic routes for 1,1-dibenzyl-3-(2,3-dimethylphenyl)urea, and how can purity be optimized?
The synthesis of urea derivatives typically involves coupling benzylamine derivatives with isocyanate precursors under anhydrous conditions. For example, analogous compounds are synthesized via nucleophilic substitution between substituted benzylamines and aryl isocyanates in dichloromethane at 0–5°C . To optimize purity, employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to verify the absence of unreacted amines or side products .
Q. Which spectroscopic techniques are critical for characterizing 1,1-dibenzyl-3-(2,3-dimethylphenyl)urea?
Key techniques include:
- NMR : ¹H NMR confirms benzyl and dimethylphenyl proton environments (δ 4.5–5.0 ppm for –NH– groups; aromatic protons at δ 6.5–7.5 ppm) .
- IR : Urea carbonyl stretching at ~1640–1680 cm⁻¹ and N–H bending at ~1500–1550 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via TLC and HPLC at intervals (1, 3, 6 months). Urea derivatives are prone to hydrolysis in acidic/basic conditions; thus, stability in buffers (pH 1–10) should be tested using UV-Vis spectroscopy (λ = 240–280 nm) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is ideal. Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Key parameters:
Q. How can computational methods predict the compound’s bioactivity and guide experimental design?
Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs). Focus on the urea moiety’s hydrogen-bonding potential and benzyl groups’ hydrophobic contributions. Validate predictions with in vitro assays:
- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates.
- Cellular uptake : Quantify intracellular concentrations via LC-MS in model cell lines .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays).
- Re-testing batches with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
- Performing structure-activity relationship (SAR) studies to isolate pharmacophoric groups .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
Employ Design of Experiments (DoE) to evaluate variables:
- Temperature (0°C vs. room temperature).
- Solvent polarity (THF vs. DMF).
- Catalyst screening (e.g., DMAP vs. triethylamine). Monitor reaction progress via in-situ IR. For scale-up, transition from batch to flow chemistry to enhance heat/mass transfer .
Methodological Considerations
- Data Reproducibility : Always report solvent lot numbers and humidity levels, as urea synthesis is moisture-sensitive .
- Crystallography Troubleshooting : If crystal growth fails, try seeding or using mixed solvents (e.g., DCM/methanol) .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cytotoxicity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
